Milbemycin oxime is a veterinary drug from the group of milbemycins, used as a broad spectrum antiparasitic. It is active against worms (anthelmintic), insects (insecticide) and mites (miticide). Milbemycin oxime is a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of an 80:20 ratio of milbemycin A3 and A. Like avermectins, milbemycins are products of fermentation by Streptomyces species. They have a similar mechanism of action, but a longer half-life than the avermectins. Milbemycin oxime is produced by Streptomyces hygroscopicus aureolacrimosus. It opens glutamate sensitive chloride channels in neurons and myocytes of invertebrates, leading to hyperpolarisation of these cells and blocking of signal transfer.
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
CAS No.: 129496-10-2
Cat. No.: VC0535451
Molecular Formula: C126H176N4O28
Molecular Weight: 2194.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129496-10-2 |
|---|---|
| Molecular Formula | C126H176N4O28 |
| Molecular Weight | 2194.7 g/mol |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Standard InChI | InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b2*8-7-,20-10-,23-9?,33-28-;2*7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
| Standard InChI Key | LKMMLHTWKLEARD-JTSRJRNYSA-N |
| Isomeric SMILES | CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C |
| SMILES | CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
| Canonical SMILES | CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
| Appearance | White to off-white solid powder |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane] backbone, characterized by two fused oxane rings sharing a single spiro carbon atom . Key substituents include:
-
Ethyl and methyl groups at positions 6', 5', 11, 13, and 22
-
Hydroxy and hydroxyimino moieties at positions 24 and 21
-
A 2-one functional group completing the lactone ring
The pentamethyl analog differs by the addition of a methyl group at position 6', replacing the ethyl substituent .
Table 1: Molecular Properties
| Property | Tetramethyl Analog | Pentamethyl Analog |
|---|---|---|
| Molecular Formula | C<sub>63</sub>H<sub>88</sub>N<sub>2</sub>O<sub>14</sub> | C<sub>63</sub>H<sub>88</sub>N<sub>2</sub>O<sub>14</sub> |
| Molecular Weight (g/mol) | 1097.4 | 1097.4 |
| CAS Number | VC13779041 | 73657413 |
The structural complexity arises from the tetracyclic system fused to a spirooxane ring, creating a rigid three-dimensional conformation critical for biological activity.
Synthesis and Structural Modification
Biosynthetic Origins
These compounds derive from fermentation products of Streptomyces hygroscopicus aureolacrimosus, with subsequent chemical modifications introducing the hydroxyimino group at position 21 . The spiro ring system forms spontaneously during biosynthesis via intramolecular cyclization.
Key Synthetic Challenges
-
Stereochemical control: Maintaining the (1R,4S,5'S,6R,6'R,8R,20R,24S) configuration during synthesis
-
Oxime formation: Selective introduction of the hydroxyimino group without epimerization
-
Solubility optimization: Balancing lipophilic spiro cores with polar hydroxyl groups for bioavailability
Recent advances utilize enzymatic catalysis to improve yield and stereoselectivity, though full synthetic routes remain proprietary .
Pharmacological Applications
Mechanism of Action
The compounds act as potent agonists of glutamate-gated chloride channels (GluCls) in nematodes, causing paralysis and death through:
-
Hyperpolarization of nerve and muscle cells
-
Disruption of pharyngeal pumping
Table 2: Target Selectivity Profile
| Organism | EC<sub>50</sub> (nM) | Efficacy (%) |
|---|---|---|
| Dirofilaria immitis L3 | 0.12 | 98 |
| Toxocara canis | 0.45 | 95 |
| Mammalian GABA receptors | >10,000 | <1 |
Selectivity arises from structural complementarity to invertebrate GluCls, with mammalian receptors exhibiting >10,000-fold lower affinity .
Efficacy Studies in Canine Heartworm Prophylaxis
Single-Dose Regimens
A pivotal study administered 0.5 mg/kg to Beagles 30 days post-inoculation with 100 D. immitis L3 larvae:
Table 3: Single-Dose Efficacy
| Treatment Day | Mean Adult Worms | Microfilaremia Incidence |
|---|---|---|
| 30 | 0 | 0/8 |
| 60 | 1.0 ± 2.1 | 1/8 |
| 90 | 1.1 ± 1.0 | 1/8 |
| Control | 20.4 ± 2.9 | 8/8 |
Efficacy correlates with larval developmental stage, with L4 larvae (present at 30 days) showing maximal susceptibility .
Multi-Dose Protocols
Monthly administration starting at day 60 achieved 100% efficacy despite delayed initiation:
Table 4: Multi-Dose Outcomes
| Treatment Schedule | Total Worms | Microfilaremia |
|---|---|---|
| Days 60, 90, 120 | 0 | 0/6 |
| Days 30, 60, 90 | 0.8 ± 1.9 | 0/6 |
| Untreated controls | 14.8 ± 4.7 | 6/6 |
This demonstrates cumulative effects against later-stage larvae through repeated exposure .
Comparative Analysis with Related Compounds
Milbemycin A4 Oxime
The tetramethyl analog constitutes 80% of commercial formulations, with the pentamethyl variant (20%) enhancing solubility without compromising efficacy .
Table 5: Formulation Comparison
| Parameter | Tetramethyl Analog | Pentamethyl Analog |
|---|---|---|
| LogP | 4.1 | 3.8 |
| Aqueous solubility (mg/L) | 12 | 28 |
| Protein binding (%) | 92 | 88 |
The combination optimizes tissue penetration and sustained release kinetics .
| Region | Brand Names | Market Share (%) |
|---|---|---|
| North America | Interceptor® Flavor Tabs | 34 |
| Europe | Milbemax® | 28 |
| Asia-Pacific | ProHeart® | 19 |
Patent protection expires between 2028–2030 across major jurisdictions .
Future Research Directions
Human Antiparasitic Applications
Preliminary in vitro studies show activity against:
-
Onchocerca volvulus (river blindness)
-
Wuchereria bancrofti (lymphatic filariasis)
-
Brugia malayi (tropical pulmonary eosinophilia)
Novel Formulation Strategies
-
Long-acting injectables: 6-month duration via PLGA microspheres
-
Transdermal patches: For non-compliant patients
-
Combination therapies: With macrocyclic lactones for resistance mitigation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume